1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline

Ocular pharmacology Intraocular pressure reduction Glaucoma drug discovery

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (designated MC4 in the primary literature) is a synthetic fluorinated tetrahydroquinoline derivative developed from the 1-ethyl-1,2,3,4-tetrahydroquinoline pharmacophore. With a molecular formula C11H14FN and molecular weight 179.23 g/mol, this compound was designed as a novel intraocular pressure (IOP)-lowering agent and represents the only member of its direct analog series to demonstrate statistically significant in vivo pharmacological activity.

Molecular Formula C11H14FN
Molecular Weight 179.238
CAS No. 209336-49-2
Cat. No. B2817413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline
CAS209336-49-2
Molecular FormulaC11H14FN
Molecular Weight179.238
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)F
InChIInChI=1S/C11H14FN/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7H2,1H3
InChIKeyXQSXTMUEVFFMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (CAS 209336-49-2): Procurement-Grade Physicochemical and Pharmacological Baseline


1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (designated MC4 in the primary literature) is a synthetic fluorinated tetrahydroquinoline derivative developed from the 1-ethyl-1,2,3,4-tetrahydroquinoline pharmacophore [1]. With a molecular formula C11H14FN and molecular weight 179.23 g/mol, this compound was designed as a novel intraocular pressure (IOP)-lowering agent and represents the only member of its direct analog series to demonstrate statistically significant in vivo pharmacological activity [2]. The compound's favorable balance of solubility, ionization, and lipophilicity differentiates it from closely related analogs that share the same core scaffold but differ in substituent pattern at positions 2, 4, or 6 [3].

Why 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Close Structural Analogs in Ocular Pharmacology Research


Within the 1-ethyl-tetrahydroquinoline series, seemingly minor structural modifications produce dramatic differences in pharmacological activity. The direct comparator study by Pamulapati and Schoenwald demonstrated that replacing the 6-fluoro substituent with 6-hydroxymethyl (MC2) or adding a 2-methyl group (MC3) reduces IOP-lowering efficacy from 33% to 14.2% and 4.5%, respectively, while switching to a benzoxazine core (MC1) yields only 4.8% IOP reduction [1]. These differences are not merely potency shifts but represent a binary active/inactive classification: only MC4 achieved statistical significance (p < 0.01) in the rabbit IOP recovery rate assay [1]. The underlying drivers—aqueous solubility at physiological pH, distribution coefficient, and ocular tissue penetration—are non-linear with respect to structure, meaning that suppliers offering generic tetrahydroquinoline analogs cannot guarantee functional equivalence without compound-specific physicochemical and pharmacological characterization [2].

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


In Vivo IOP-Lowering Efficacy: 7.3-Fold Superiority Over Closest Active Analog and Only Compound Achieving Statistical Significance

In a direct head-to-head in vivo comparison, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) produced a 33% reduction in intraocular pressure (IOP) recovery rate in the rabbit model, which was the only statistically significant result among the four analogs tested (p < 0.01). By contrast, the 6-hydroxymethyl analog MC2 achieved only 14.2% IOP reduction (not significant, p > 0.01), the 2-methyl-6-fluoro analog MC3 yielded 4.5% reduction (inactive), and the benzoxazine core variant MC1 produced 4.8% reduction (inactive) [1]. The 30% IOP reduction threshold is considered the minimum for a compound to be regarded as promising in the rabbit assay [1]. The dissertation reports the MC4 value as 33.4% [2].

Ocular pharmacology Intraocular pressure reduction Glaucoma drug discovery In vivo pharmacodynamics

Aqueous Solubility at Physiological pH: MC4 Achieves 7.69 mg/mL, the Highest Among the Four-Analog Series, Enabling Corneal Penetration

The aqueous solubility of 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (MC4) in pH 7.4 buffer was determined to be 7.69 mg/mL, the highest value among the four synthesized analogs [1]. The publication states that MC4 'showed the highest solubility in pH 7.4 buffer' [2]. By contrast, MC3 (the 2-methyl-6-fluoro analog) exhibited 'very low solubility' that was directly implicated in its pharmacological inactivity [2]. The precorneal tear film has a pH range of 7.3–7.7, meaning that solubility at pH 7.4 is directly predictive of drug concentration in the tear film and, consequently, the concentration gradient driving transcorneal penetration [2].

Physicochemical profiling Ocular drug delivery Solubility-pH dependence Precorneal tear film

Ocular Tissue Distribution: MC4 Achieves Significantly Higher Concentrations in the Iris-Ciliary Body (Site of Action) Compared with the Inactive Benzoxazine Analog MC1

In a direct tissue distribution comparison between the pharmacologically active MC4 and the inactive analog MC1 (N-ethyl-1,4-benzoxazine), MC4 achieved significantly higher drug concentrations in all ocular tissues examined, with the most pronounced difference in the iris-ciliary body—the biophase where IOP-lowering agents exert their effect [1]. The rank order of tissue penetration for both compounds was cornea > iris-ciliary body > aqueous humor > lens > conjunctiva-sclera, and the corneal route was confirmed as the primary absorption pathway for both compounds [1]. The superior tissue distribution of MC4, particularly at the site of action, was cited as a key factor underlying its pharmacological activity relative to MC1 [1].

Ocular pharmacokinetics Tissue distribution Iris-ciliary body targeting Corneal absorption route

Physicochemical Optimization: MC4 Combines pKa of 5.05 with Log DC of 2.8, Achieving the Optimal Ionization-Lipophilicity Balance for Transcorneal Penetration

The dissertation reports that MC4 has a measured pKa of 5.05 and a log distribution coefficient (log DC) of 2.8, values described as 'most optimal of the compounds tested' for ocular drug delivery [1]. The publication explains that, in conjunction with MC4's superior solubility, the ionization and distribution coefficient values enable MC4 to easily penetrate through the lipophilic corneal epithelium compared with the other three analogs [2]. The pKa of 5.05 indicates that MC4 is predominantly unionized at physiological tear film pH (7.4), favoring passive transcorneal diffusion, while the log DC of 2.8 provides sufficient lipophilicity for membrane partitioning without causing sequestration in lipid compartments [1][2].

Drug ionization Lipophilicity Corneal epithelium penetration Physicochemical optimization

Ocular Pharmacokinetic Parameters: MC4 Demonstrates Favorable Absorption, Distribution, and Elimination Kinetics Supporting Once-Daily Topical Dosing Feasibility

Non-compartmental pharmacokinetic analysis of MC4 following topical infusion via the corneal route yielded a comprehensive set of ocular PK parameters [1]. The first-order absorption rate constant (ka) was 4.1 × 10^(-4) min^(-1), the elimination rate constant (ke) was 0.012 min^(-1), the mean residence time (MRT) was 39.6 min, the steady-state volume of distribution (Vss) was 0.721 mL, and the aqueous humor ocular clearance (Cl) was 8.44 µL/min [1]. These values were described as consistent with a compound that is 'well absorbed and distributed to the active site' [1]. In a separate compartmental PK-PD analysis, the elimination rate constant from the effect site (keo) was determined to be 0.0159 min^(-1), and a three-compartment physiologic-based PK model with bidirectional cornea-aqueous humor and unidirectional aqueous humor-iris-ciliary body transfer best described the data [2]. No ocular PK parameters have been published for MC1, MC2, or MC3 at comparable depth.

Ocular pharmacokinetics Non-compartmental analysis Drug absorption rate Ocular clearance

1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline: Evidence-Backed Research and Industrial Application Scenarios


Topical Ocular Hypotensive Drug Discovery: Lead Compound for IOP-Lowering Pharmacology Studies

MC4 is the only compound within the 1-ethyl-tetrahydroquinoline analog series that achieves statistically significant and meaningful IOP reduction (33%) in the standard rabbit IOP recovery rate assay, exceeding the 30% threshold recognized as promising [1]. Researchers investigating novel mechanisms of IOP lowering can use MC4 as a validated pharmacological tool compound with documented in vivo efficacy, particularly for target engagement studies involving the iris-ciliary body, where MC4 demonstrates preferential tissue distribution [2].

Ocular Formulation Development: Reference Compound with Comprehensive Physicochemical and Pharmacokinetic Characterization

MC4's complete physicochemical profile—aqueous solubility of 7.69 mg/mL at pH 7.4, pKa of 5.05, and log DC of 2.8—provides formulators with the quantitative parameters needed for rational excipient selection, pH optimization, and solubility enhancement strategies [3]. The comprehensive ocular PK dataset (ka, ke, MRT, Vss, Cl, and keo) uniquely supports physiologically-based pharmacokinetic (PBPK) modeling of ocular drug disposition, reducing the need for empirical formulation screening [2][4].

Structure-Activity Relationship (SAR) Studies: Active Reference Standard for Tetrahydroquinoline-Based Ocular Hypotensive Agent Design

The clear active/inactive dichotomy between MC4 and its three closest structural analogs (MC1, MC2, MC3) provides an exceptionally clean SAR dataset for medicinal chemistry programs. MC4 serves as the active reference standard against which new analogs can be benchmarked. The known physicochemical correlates of activity—adequate solubility at tear film pH, optimal ionization (pKa ~5.05), and moderate lipophilicity (log DC ~2.8)—provide explicit design criteria for next-generation compounds [1][3].

Comparative Ocular Drug Delivery Research: Validated Active Compound for Corneal vs. Conjunctival-Scleral Absorption Pathway Studies

MC4 has been characterized for both corneal and conjunctival-scleral absorption routes, with the corneal pathway confirmed as the primary route [2]. The availability of paired tissue distribution data for MC4 and the inactive comparator MC1 enables researchers to study the relationship between ocular tissue penetration and pharmacological activity using a matched active/inactive pair that differs only in core scaffold (tetrahydroquinoline vs. benzoxazine), supporting mechanistic absorption studies and transporter interaction investigations [2].

Quote Request

Request a Quote for 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.